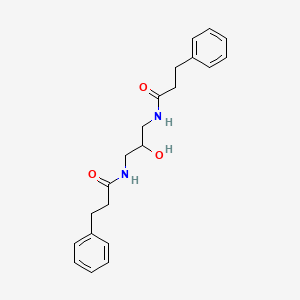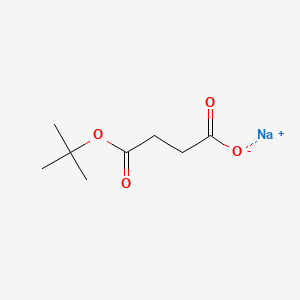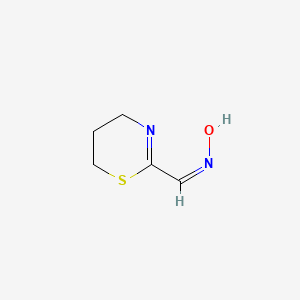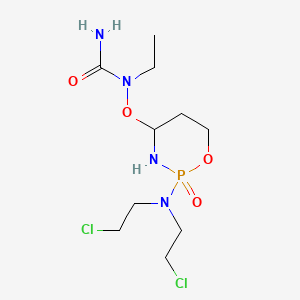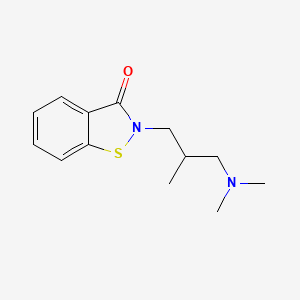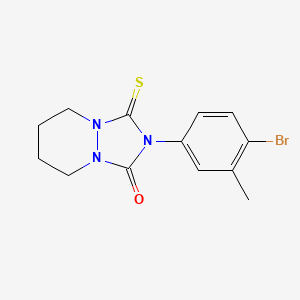
1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. The starting materials often include imidazole derivatives and chlorinated aromatic compounds. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the 3,5-dichlorophenylthio group.
Amidation: reactions to form the acetamide group.
Alkylation: reactions to introduce the methyl and isopropyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: for small-scale synthesis.
Continuous flow reactors: for large-scale production.
Catalysts: to enhance reaction rates and yields.
Purification techniques: such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the acetamide group to amines.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitric acid.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Halogenated or nitrated derivatives: from substitution.
Scientific Research Applications
1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- involves:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Binding interactions: Hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-acetamide derivatives: Compounds with similar core structures but different substituents.
Thioether derivatives: Compounds with sulfur-containing groups attached to aromatic rings.
Uniqueness
Structural uniqueness: The specific arrangement of substituents on the imidazole ring.
Biological activity: Unique interactions with biological targets compared to similar compounds.
Properties
CAS No. |
178980-29-5 |
|---|---|
Molecular Formula |
C15H17Cl2N3OS |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]acetamide |
InChI |
InChI=1S/C15H17Cl2N3OS/c1-8(2)14-15(20(3)13(19-14)7-12(18)21)22-11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21) |
InChI Key |
ZZBBWKQQRQUDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


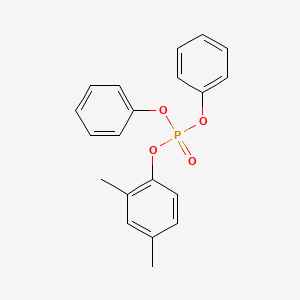
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
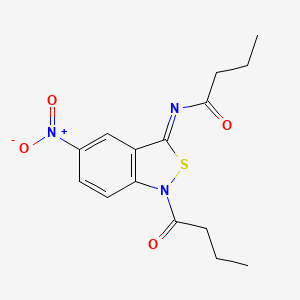
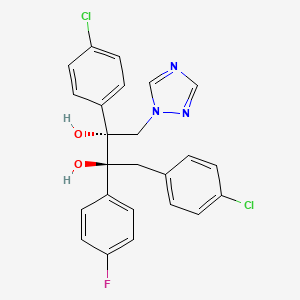
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
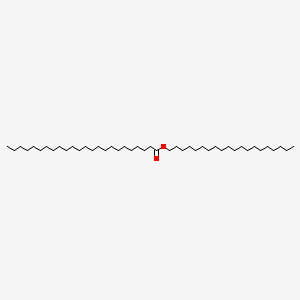
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)
